molecular formula C20H24N4O3S2 B2975306 N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 2034557-01-0

N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2975306
CAS No.: 2034557-01-0
M. Wt: 432.56
InChI Key: ZQARPGKVKSVKNI-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H24N4O3S2 and its molecular weight is 432.56. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Researchers have synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, demonstrating the significant role of hydrogen bonding in the self-assembly process. These complexes, characterized by various spectroscopic methods, exhibit substantial antioxidant activity, showcasing the compound's potential in developing antioxidants (Chkirate et al., 2019).

Antitumor Activity

Another study highlights the synthesis of novel acetamide derivatives containing a pyrazole moiety, which were evaluated for their antitumor activity. This research underscores the compound's potential in cancer treatment, with specific derivatives showing effectiveness greater than the reference drug, doxorubicin (Alqasoumi et al., 2009).

Anti-Inflammatory Activity

A study on the synthesis of novel acetamide derivatives revealed significant anti-inflammatory activity, with certain derivatives outperforming in this regard. This research points to the compound's utility in developing anti-inflammatory agents (Sunder & Maleraju, 2013).

Antimicrobial Agents

Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. This study indicates the potential use of these derivatives as antimicrobial agents, showcasing their broad applicability in addressing microbial resistance (Darwish et al., 2014).

Glutaminase Inhibitors for Cancer Treatment

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds related to the queried structure, has led to the identification of potent glutaminase inhibitors. These inhibitors have shown promising results in attenuating the growth of cancer cells, highlighting their potential in cancer therapy (Shukla et al., 2012).

Properties

IUPAC Name

N-[4-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethylsulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c1-13-11-18(22-16(4)25)5-6-19(13)29(26,27)21-8-9-24-15(3)20(14(2)23-24)17-7-10-28-12-17/h5-7,10-12,21H,8-9H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQARPGKVKSVKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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